molecular formula C13H18N2O5S B563484 4-Carboxy Tolbutamide-d9 Ethyl Ester CAS No. 1185126-97-9

4-Carboxy Tolbutamide-d9 Ethyl Ester

Cat. No.: B563484
CAS No.: 1185126-97-9
M. Wt: 323.411
InChI Key: ZLNXHCAHLBRDBT-ZYWCKPJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Carboxy Tolbutamide-d9 Ethyl Ester is a labeled derivative of Tolbutamide, a sulfonylurea class drug primarily used in the treatment of type II diabetes. The compound is characterized by the presence of deuterium atoms, which are stable isotopes of hydrogen, making it useful in various research applications, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carboxy Tolbutamide-d9 Ethyl Ester involves the incorporation of deuterium atoms into the Tolbutamide molecule. This can be achieved through a series of chemical reactions, including deuterium exchange reactions. The specific synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis under controlled conditions to ensure the incorporation of deuterium atoms. The process includes rigorous quality control measures to maintain the purity and isotopic labeling of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Carboxy Tolbutamide-d9 Ethyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Carboxy Tolbutamide-d9 Ethyl Ester has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Carboxy Tolbutamide-d9 Ethyl Ester is similar to that of Tolbutamide. It stimulates insulin release from pancreatic beta cells by inhibiting potassium channels, leading to depolarization and subsequent calcium influx. This process enhances insulin secretion, thereby lowering blood glucose levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Carboxy Tolbutamide-d9 Ethyl Ester is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in metabolic studies, making it a valuable tool in scientific research .

Properties

IUPAC Name

methyl 4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylcarbamoylsulfamoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S/c1-3-4-9-14-13(17)15-21(18,19)11-7-5-10(6-8-11)12(16)20-2/h5-8H,3-4,9H2,1-2H3,(H2,14,15,17)/i1D3,3D2,4D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNXHCAHLBRDBT-ZYWCKPJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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